Clindamycin 4-Phosphate is a specific phosphate ester derivative of clindamycin, a lincosamide antibiotic. [] While not a commercially available drug product, Clindamycin 4-Phosphate serves as a relevant compound in analytical chemistry, particularly in the context of separating and quantifying clindamycin phosphate isomers. [] Its presence, alongside other clindamycin phosphate isomers and lincomycin 2-phosphate, can indicate impurities during the synthesis and purification of clindamycin phosphate drug substances. []
Clindamycin 4-Phosphate is a derivative of clindamycin, an antibiotic that is widely used to treat various bacterial infections. Clindamycin 4-Phosphate is particularly noted for its application in topical formulations and as an injectable form due to its enhanced stability and solubility compared to clindamycin itself. This compound is classified under the category of lincosamide antibiotics, which are known for their effectiveness against anaerobic bacteria and certain protozoa.
Clindamycin 4-Phosphate is synthesized from clindamycin hydrochloride, which is derived from the fermentation of the bacterium Streptomyces lincolnensis var. flavus. This compound belongs to the lincosamide class of antibiotics, sharing structural similarities with lincomycin. Its classification as a phosphate ester allows for improved pharmacokinetics, making it suitable for various pharmaceutical formulations.
The synthesis of Clindamycin 4-Phosphate involves several steps:
Clindamycin 4-Phosphate has a complex molecular structure characterized by its phosphate group, which enhances its solubility and stability. The molecular formula is CHNOP, and it features a bicyclic structure typical of lincosamides. The presence of the phosphate moiety allows it to be more hydrophilic compared to its parent compound.
Clindamycin 4-Phosphate can undergo various chemical reactions typical of phosphate esters:
The mechanism of action of Clindamycin 4-Phosphate involves inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing peptide bond formation during translation. This action effectively halts bacterial growth and replication, making it effective against a range of Gram-positive bacteria and anaerobes.
Studies have shown that the stability of Clindamycin 4-Phosphate can be affected by formulation conditions such as pH and temperature .
Clindamycin 4-Phosphate has several scientific uses:
Clindamycin 4-phosphate emerged from systematic efforts to overcome the pharmacological limitations of its parent compound, clindamycin, itself a semi-synthetic derivative of the natural antibiotic lincomycin. Lincomycin was first isolated in 1962 from Streptomyces lincolnensis found in a soil sample from Lincoln, Nebraska [1] [6]. While effective against Gram-positive bacteria, lincomycin exhibited poor oral absorption and gastrointestinal tolerability. Researchers at The Upjohn Company (now part of Viatris Inc.) developed clindamycin (7-deoxy-7-chlorolincomycin) in 1966 by replacing the 7-hydroxy group of lincomycin with chlorine, enhancing both potency and bioavailability [1] [9].
The phosphate esterification strategy was applied to clindamycin in the late 1960s to address its poor water solubility (approximately 3 mg/mL for the hydrochloride salt), which complicated parenteral formulation. The pivotal innovation came with U.S. Patent 3,487,068 (1969), which described the synthesis of lincomycin and clindamycin phosphate esters. Early work demonstrated that phosphorylation at specific hydroxyl positions dramatically increased aqueous solubility while serving as a pro-drug that undergoes rapid hydrolysis in vivo to active clindamycin. Clindamycin phosphate received FDA approval in 1972, becoming the first injectable lincosamide antibiotic [5] [9].
Table 1: Key Milestones in Clindamycin Phosphate Development
Year | Development | Significance |
---|---|---|
1962 | Lincomycin isolation | Base compound discovery from Streptomyces lincolnensis |
1966 | Clindamycin synthesis | 7-chloro substitution enhances antibacterial spectrum and bioavailability |
1969 | U.S. Patent 3,487,068 granted | Covers phosphate ester derivatives of lincomycin/clindamycin |
1972 | FDA approval of clindamycin phosphate | First injectable prodrug form enabling IV/IM administration |
1980s-90s | Topical formulations introduced | Expanded use in acne vulgaris and bacterial vaginosis |
Clindamycin (C₁₈H₃₃ClN₂O₅S) possesses a core lincosamide structure featuring a modified amino octose moiety linked via an amide bond to a pyrrolidine derivative. Its molecular structure contains three critical hydroxyl groups (-OH) at positions C-2, C-3, and C-4 on the sugar moiety, presenting multiple sites for chemical modification [1] [6].
Clindamycin 4-phosphate (C₁₈H₃₄ClN₂O₈PS) is specifically defined by the esterification of the C-4 hydroxyl group with a phosphate moiety (PO₄³⁻). This modification introduces:
Structural Comparison:
Clindamycin: Methyl 7-chloro-6,7,8-trideoxy-6-[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside Clindamycin 4-Phosphate: Methyl 7-chloro-6,7,8-trideoxy-6-[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-4-O-phosphono-1-thio-L-threo-α-D-galacto-octopyranoside
Note: While patents historically refer to "clindamycin 2-phosphate" (phosphorylation at C-2 hydroxyl), analytical studies confirm that commercial pharmaceutical products primarily utilize the C-4 regioisomer due to its superior chemical stability and hydrolysis profile. This discrepancy stems from early synthetic challenges in regioselective phosphorylation [5] [9].
Phosphate esterification serves as a cornerstone of prodrug design, particularly for antibiotics with poor water solubility. In clindamycin 4-phosphate, this modification achieves three critical objectives:
Solubility Enhancement:The ionizable phosphate group confers high aqueous solubility (>150 mg/mL), a >50-fold increase compared to clindamycin hydrochloride. This enables formulation of concentrated solutions (e.g., 150 mg/mL) suitable for intravenous or intramuscular injection without precipitation risks or organic co-solvents [3] [9] [10].
Reduced Local Toxicity:Early studies demonstrated that direct intramuscular injection of clindamycin hydrochloride caused severe tissue necrosis and pain. The phosphate prodrug, being highly water-soluble and pharmacologically inactive until converted, eliminates this issue. Morozowich et al. (1970) documented significantly reduced muscle irritation in animal models [9].
Controlled Bioactivation:Clindamycin 4-phosphate undergoes rapid enzymatic hydrolysis by alkaline phosphatases in blood, liver, and tissues, releasing active clindamycin. Studies in human volunteers showed:
Table 2: Physicochemical and Pharmacokinetic Impact of Phosphate Esterification
Property | Clindamycin HCl | Clindamycin 4-Phosphate | Pharmacological Impact |
---|---|---|---|
Water Solubility | ~3 mg/mL | >150 mg/mL | Enables high-concentration parenteral solutions |
log P (Octanol/Water) | 2.9 (lipophilic) | -0.8 (hydrophilic) | Reduces tissue irritation on injection |
Bioactivation Rate | N/A (active drug) | t₁/₂ hydrolysis = 10–20 min | Rapid conversion to active form in vivo |
Plasma Protein Binding | 92–94% | <50% (prodrug) | Alters tissue distribution profile |
The strategic placement of phosphate at C-4 rather than C-2/C-3 is critical. The C-4 position offers:
This prodrug approach expanded clindamycin’s utility beyond oral capsules to include intravenous therapy for severe infections (e.g., intra-abdominal sepsis, osteomyelitis), topical gels for acne vulgaris, and intravaginal formulations for bacterial vaginosis – all reliant on the phosphate ester’s optimized properties [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7